Genotoxicity Profile: Absence of Aneugenic and Clastogenic Activity in Micronucleus Assays Compared to Flubendazole and Reduced Metabolite
In a direct head-to-head comparison using the in vitro micronucleus test, 2-aminoflubendazole (H-FLBZ) was completely negative for both aneugenicity and clastogenicity. This stands in stark contrast to the parent drug flubendazole (potent aneugen) and the reduced metabolite (R-FLBZ), which exhibited both aneugenic and clastogenic activity [1]. This unique safety profile is critical for risk assessment.
| Evidence Dimension | In vitro genotoxicity (Aneugenicity/Clastogenicity) |
|---|---|
| Target Compound Data | Negative for aneugenicity and clastogenicity |
| Comparator Or Baseline | Flubendazole: Potent aneugen; Reduced metabolite (R-FLBZ): Exhibits both aneugenic and clastogenic activity |
| Quantified Difference | Qualitative difference: Target compound is non-genotoxic, comparators are genotoxic. |
| Conditions | In vitro micronucleus assay, also screened with Ames test for bacterial mutagenicity |
Why This Matters
For researchers assessing the safety of flubendazole formulations, 2-aminoflubendazole serves as the definitive non-genotoxic benchmark, enabling accurate differentiation between the toxicological contributions of parent drug and metabolites.
- [1] Tweats, D. J., et al. (2016). Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity. Mutagenesis, 31(3), 309–321. View Source
